molecular formula C21H22N4 B2521056 2-[4-(1H-imidazol-1-yl)phenyl]-2-(4-isopropyl-3-methylanilino)acetonitrile CAS No. 866157-83-7

2-[4-(1H-imidazol-1-yl)phenyl]-2-(4-isopropyl-3-methylanilino)acetonitrile

Cat. No.: B2521056
CAS No.: 866157-83-7
M. Wt: 330.435
InChI Key: DACJNVAUUQQERU-UHFFFAOYSA-N
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Description

2-[4-(1H-Imidazol-1-yl)phenyl]-2-(4-isopropyl-3-methylanilino)acetonitrile is a structurally complex acetonitrile derivative featuring an imidazole-substituted phenyl ring and a substituted anilino group. The presence of the isopropyl and methyl groups on the anilino ring enhances steric and electronic properties, which may influence solubility, metabolic stability, and intermolecular interactions .

Properties

IUPAC Name

2-(4-imidazol-1-ylphenyl)-2-(3-methyl-4-propan-2-ylanilino)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4/c1-15(2)20-9-6-18(12-16(20)3)24-21(13-22)17-4-7-19(8-5-17)25-11-10-23-14-25/h4-12,14-15,21,24H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DACJNVAUUQQERU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(C#N)C2=CC=C(C=C2)N3C=CN=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1H-imidazol-1-yl)phenyl]-2-(4-isopropyl-3-methylanilino)acetonitrile typically involves multi-step organic reactions. One common approach is the cyclization of amido-nitriles, which can be catalyzed by nickel. The reaction conditions are mild, allowing for the inclusion of various functional groups, such as aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-[4-(1H-imidazol-1-yl)phenyl]-2-(4-isopropyl-3-methylanilino)acetonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.

Scientific Research Applications

2-[4-(1H-imidazol-1-yl)phenyl]-2-(4-isopropyl-3-methylanilino)acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action for 2-[4-(1H-imidazol-1-yl)phenyl]-2-(4-isopropyl-3-methylanilino)acetonitrile involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the phenyl and acetonitrile groups can participate in hydrophobic interactions and hydrogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents LogP* (Predicted)
2-[4-(1H-Imidazol-1-yl)phenyl]-2-(4-isopropyl-3-methylanilino)acetonitrile C₂₀H₂₁N₅ 331.42 4-isopropyl-3-methylanilino, imidazolyl 3.8
2-(4-Bromo-3-methylanilino)-2-[4-(1H-imidazol-1-yl)phenyl]acetonitrile C₁₈H₁₅BrN₄ 367.24 4-bromo-3-methylanilino, imidazolyl 4.2
2-[4-(1,2-Dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-1-arylethanol derivatives Varies ~350–400 Nitroimidazole, aryl ethanol 2.5–3.5

Notes:

  • LogP : The target compound exhibits moderate lipophilicity (LogP ~3.8), making it more membrane-permeable than the brominated analogue (LogP ~4.2) due to the bulky isopropyl group replacing bromine. Nitroimidazole derivatives (e.g., ) are less lipophilic, favoring solubility in polar solvents .

Stability and Reactivity

  • Hydrolytic Stability: The acetonitrile group in the target compound is less prone to hydrolysis than ester-containing analogues (e.g., ethyl 3-[4-(nitroimidazolyl)phenyl]propanoate in ), enhancing metabolic stability .
  • Thermal Stability : The isopropyl group may confer higher thermal stability than the nitroimidazole derivatives, which are sensitive to decomposition under oxidative conditions .

Biological Activity

The compound 2-[4-(1H-imidazol-1-yl)phenyl]-2-(4-isopropyl-3-methylanilino)acetonitrile (C21H22N4) is a synthetic derivative characterized by its unique imidazole and phenyl moieties, which contribute to its biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

  • Molecular Formula : C21H22N4
  • Molar Mass : 330.42618 g/mol
  • CAS Number : [Not specified in the search results]

Research indicates that compounds containing imidazole rings often exhibit significant biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Indoleamine 2,3-dioxygenase (IDO) Inhibition : Similar imidazole derivatives have been studied for their potential as IDO inhibitors, which are crucial in cancer therapy due to their role in immune suppression .
  • Antimicrobial Activity : Compounds with imidazole structures have shown efficacy against various bacterial strains, suggesting that this compound may also possess similar properties .

Antimicrobial Activity

A study evaluating the antimicrobial properties of imidazole derivatives reported that certain compounds demonstrated significant inhibition against bacteria such as Staphylococcus aureus and Escherichia coli. While specific data for this compound is limited, its structural similarity to effective antimicrobial agents suggests potential efficacy .

Anticancer Potential

Imidazole-containing compounds have been investigated for their anticancer properties. For instance, studies focusing on related compounds have demonstrated their ability to induce apoptosis in cancer cell lines through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors .

Case Study 1: IDO Inhibition

In a systematic study on imidazole derivatives aimed at developing IDO inhibitors, several analogs were synthesized and tested for potency. The most effective inhibitors exhibited a ten-fold increase in potency compared to standard compounds. This highlights the potential for this compound to serve as a lead compound in similar therapeutic approaches .

Case Study 2: Antimicrobial Efficacy

In another study focusing on the synthesis of imidazole derivatives, specific compounds were tested against common pathogens. Although direct testing of our compound was not reported, the findings suggest that modifications in the imidazole ring can enhance antimicrobial activity, indicating a pathway for further exploration of this compound in this area .

Data Tables

Property Value
Molecular FormulaC21H22N4
Molar Mass330.42618 g/mol
CAS NumberNot specified
Potential ActivitiesAntimicrobial, Anticancer
Study Focus Findings
IDO InhibitionPotent inhibitors found; potential for cancer therapy
Antimicrobial ActivityStructural similarity suggests efficacy against bacteria

Q & A

Basic: What are the recommended synthetic routes for 2-[4-(1H-imidazol-1-yl)phenyl]-2-(4-isopropyl-3-methylanilino)acetonitrile?

A convergent synthesis approach is typically employed, involving:

  • Step 1 : Preparation of key intermediates like imidazole-containing aldehydes (e.g., 2-butyl-5-chloro-1H-imidazole-4-carbaldehyde) via Vilsmeier-Haack formylation of methyl pentanimidate with glycine .
  • Step 2 : Coupling of intermediates under reflux conditions with acetonitrile and potassium carbonate as a base to facilitate nucleophilic substitution or condensation reactions .
  • Step 3 : Purification via recrystallization using solvents like DMF/acetic acid mixtures .

Basic: How can the purity and structural integrity of this compound be validated?

Use multi-technique characterization:

  • Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of the imidazole and anilino substituents. For example, 1^1H NMR can resolve aromatic proton splitting patterns .
  • Mass Spectrometry (MS) : Verify molecular weight (e.g., [M+H]+^+ peak for C21_{21}H22_{22}N4_4 requires m/z ~347.2) .
  • Infrared (IR) Spectroscopy : Identify nitrile (C≡N) stretches near 2200–2250 cm1^{-1} and secondary amine (N-H) bands .

Basic: What solvents and conditions are optimal for solubility studies?

  • Polar aprotic solvents : Acetonitrile (common in synthesis) and DMF enhance solubility due to the compound’s nitrile and aromatic groups .
  • Stability testing : Monitor degradation under acidic/basic conditions (e.g., glacial acetic acid or KOH in methanol) via HPLC with UV detection at λ ~254 nm .

Advanced: How can reaction yields be optimized for the coupling step?

  • Catalyst screening : Potassium carbonate is standard, but cesium carbonate may improve nucleophilic displacement efficiency .
  • Temperature control : Reflux at 80–90°C for 3–5 hours balances reaction completion and byproduct minimization .
  • Stoichiometric adjustments : Use a 10% molar excess of the anilino component to drive the reaction to completion .

Advanced: How to resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts)?

  • Variable Temperature (VT) NMR : Assess dynamic processes (e.g., rotational isomerism in the acetonitrile group) .
  • 2D NMR (COSY, HSQC) : Assign overlapping aromatic signals in the imidazole and phenyl rings .
  • X-ray crystallography : Resolve ambiguities in regiochemistry or stereochemistry for crystalline derivatives .

Advanced: What mechanistic insights exist for the formation of intermediates?

  • Vilsmeier-Haack formylation : Proceeds via electrophilic attack on the imidazole ring, followed by hydride transfer to generate the aldehyde intermediate .
  • Nucleophilic substitution : The acetonitrile group acts as a leaving group in the presence of potassium carbonate, enabling coupling with substituted anilines .

Advanced: How can structure-activity relationship (SAR) studies be designed for analogs?

  • Substituent variation : Modify the isopropyl or methyl groups on the anilino ring to assess steric/electronic effects on bioactivity .
  • Bioisosteric replacement : Replace the nitrile group with carboxylic acid or amide moieties to alter pharmacokinetic properties .

Advanced: What computational methods predict the compound’s reactivity?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
  • Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., imidazole-binding enzymes) .

Advanced: How to investigate degradation pathways under oxidative conditions?

  • LC-MS/MS analysis : Identify oxidative byproducts (e.g., nitrile → amide conversion) using hydrogen peroxide as an oxidant .
  • Radical scavengers : Add tert-butanol to distinguish between radical vs. non-radical degradation mechanisms .

Advanced: What strategies address regioselectivity challenges in imidazole functionalization?

  • Directed metalation : Use lithium bases to deprotonate specific positions on the imidazole ring prior to electrophilic quenching .
  • Protecting groups : Temporarily block reactive sites (e.g., N-H of imidazole with Boc groups) to direct substitution .

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